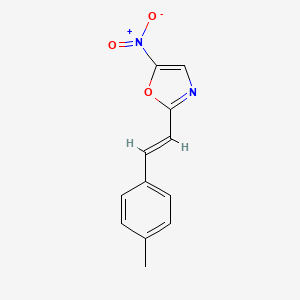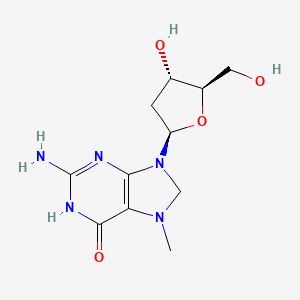
2-(4-Methylstyryl)-5-nitrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylstyryl)-5-nitrooxazole is a heterocyclic compound that features a nitro group and a styryl group attached to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylstyryl)-5-nitrooxazole typically involves the reaction of 4-methylstyrene with 5-nitrooxazole under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where 4-methylstyrene is reacted with 5-nitrooxazole in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production yield.
化学反应分析
Types of Reactions
2-(4-Methylstyryl)-5-nitrooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The styryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, halogenated compounds, and other substituted oxazoles.
科学研究应用
2-(4-Methylstyryl)-5-nitrooxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism of action of 2-(4-Methylstyryl)-5-nitrooxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The styryl group can also interact with cellular components, disrupting normal cellular functions and leading to cell death in microbial organisms .
相似化合物的比较
Similar Compounds
2-(4-Styrylphenyl)-1,4,5-triaryl imidazole: Known for its fluorescent properties and used in optical applications.
Aroylethenesulfonylmethyl styryl oxadiazoles: Exhibits antimicrobial activity and used in medicinal chemistry.
Uniqueness
2-(4-Methylstyryl)-5-nitrooxazole is unique due to its combination of a nitro group and a styryl group attached to an oxazole ring, which imparts specific chemical and biological properties
属性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-methylphenyl)ethenyl]-5-nitro-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-13-8-12(17-11)14(15)16/h2-8H,1H3/b7-6+ |
InChI 键 |
WIIPJUDVLRWEHV-VOTSOKGWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC=C(O2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=NC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)




![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)


![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)



